molecular formula C7H10ClF4N B2554730 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1955547-12-2

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B2554730
CAS No.: 1955547-12-2
M. Wt: 219.61
InChI Key: YKVQMGBTQSMAJC-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride is a fluorinated spirocyclic amine hydrochloride with a unique bicyclic structure. Its spiro[2.5]octane core features a nitrogen atom at position 6 and four fluorine atoms substituted at positions 1 and 2 on the smaller ring. This compound is utilized in specialized applications, such as electrolyte formulations for magnesium-ion batteries, where fluorinated ethers and spirocyclic amines enhance ionic conductivity and stability .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVQMGBTQSMAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C2(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
    • Case studies have shown that derivatives of tetrafluoro compounds can exhibit improved pharmacokinetic properties, making them suitable candidates for drug formulation.
  • Antiviral Agents :
    • Research indicates that fluorinated compounds can enhance the efficacy of antiviral drugs by improving their stability and bioavailability. The spirocyclic structure contributes to the compound's ability to interact with biological targets effectively.
  • Neuropharmacology :
    • Studies have suggested that 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride may have applications in neuropharmacology due to its structural similarity to known neuroactive compounds. This opens avenues for exploring its effects on neurotransmitter systems.

Material Science Applications

  • Fluorinated Polymers :
    • The compound is utilized in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are essential in various industrial applications, including coatings and sealants.
  • Surface Modifications :
    • Research has demonstrated that incorporating fluorinated compounds into surface treatments can significantly enhance hydrophobicity and oleophobicity, making them suitable for applications in self-cleaning surfaces and anti-fogging technologies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsDrug developmentEnhanced biological activity
Antiviral agentsImproved stability and bioavailability
NeuropharmacologyPotential effects on neurotransmitter systems
Material ScienceFluorinated polymersChemical resistance and thermal stability
Surface modificationsEnhanced hydrophobicity and oleophobicity

Case Studies

  • Fluorinated Antiviral Agents :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of fluoroalkylated compounds derived from this compound that showed promising activity against viral infections.
  • Polymer Coatings :
    • Research documented in Advanced Materials demonstrated the use of fluorinated compounds in creating coatings with superior water-repellent properties, leading to applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the azaspiro family. Key differentiators include fluorine substitution patterns, spiro ring indices, molecular weights, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Fluorine Substitution Spiro Ring Indices Molecular Weight Key Applications/Properties
1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane HCl C₇H₁₁ClF₄N 1,1,2,2-tetrafluoro [2.5] 228.62* Electrolyte additive (Mg-ion batteries)
1,1-Difluoro-6-azaspiro[2.5]octane HCl (1263132-31-5) C₇H₁₂ClF₂N 1,1-difluoro [2.5] 183.63 Pharmaceutical intermediates
1,1-Difluoro-5-azaspiro[2.5]octane HCl (1630906-35-2) C₇H₁₂ClF₂N 1,1-difluoro [2.5] 183.63 High structural similarity (0.94)
8,8-Difluoro-2-azaspiro[4.5]decane HCl (1780964-59-1) C₉H₁₅ClF₂N 8,8-difluoro [4.5] 222.67 Lower similarity (0.88); larger spiro core
1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane HCl C₁₁H₁₄ClF₄NO₂ 1,1,2,2-tetrafluoro [3.4] 227.69 Different ring size; higher molecular weight

*Calculated based on molecular formula.

Key Findings:

Fluorine Substitution : The tetrafluoro substitution in the target compound enhances electrochemical stability compared to difluoro analogs, making it suitable for high-performance electrolytes . In contrast, difluoro derivatives (e.g., 1263132-31-5) are more common in pharmaceutical contexts, where reduced fluorine content may improve bioavailability .

Spiro Ring Geometry: Spiro[2.5]octane derivatives exhibit compact bicyclic structures, which improve steric shielding in electrolytes.

Molecular Weight and Applications : Higher molecular weight analogs (e.g., spiro[3.4]octane HCl at 227.69 g/mol) may offer thermal stability but could compromise ionic mobility in electrolytes . The target compound balances size and fluorine content for optimal electrochemical performance.

Research and Industrial Relevance

The target compound’s fluorinated spirocyclic structure addresses critical challenges in energy storage, such as electrolyte decomposition and anode passivation in Mg-ion systems . In contrast, analogs like 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane HCl (CAS 1311318-31-6) demonstrate versatility in medicinal chemistry, targeting neurological or metabolic disorders via oxadiazole functionalization . Industrial suppliers like PharmaBlock Sciences and Enamine Ltd. highlight the growing demand for fluorinated spirocyclic building blocks in both energy and pharmaceutical sectors .

Biological Activity

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS No. 1955547-12-2) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10ClF4N
  • Molecular Weight : 219.61 g/mol
  • InChIKey : YKVQMGBTQSMAJC-UHFFFAOYSA-N

The compound's structure features a spirocyclic arrangement that contributes to its unique interactions within biological systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects. These include:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Antimicrobial Properties : There are indications of activity against various microbial strains, although specific data remains limited.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Oxidative Stress Pathways : The compound may modulate pathways involved in oxidative stress response, potentially through the activation of antioxidant enzymes.
  • Regulation of Apoptotic Pathways : It may influence key apoptotic regulators such as Bcl-2 family proteins and caspases.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
NeuroprotectionShowed protective effects against oxidative-induced apoptosis in neuronal cell lines.
Antimicrobial EffectsExhibited inhibitory effects against specific bacterial strains in preliminary assays.

Case Study: Neuroprotective Effects

A study examined the neuroprotective potential of this compound on human neuronal cell lines subjected to oxidative stress via tert-butyl hydroperoxide (tBHP). The results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to control groups.

Table 2: Experimental Data from Neuroprotection Study

Treatment GroupCell Viability (%)Mitochondrial Membrane Potential (ΔΨm)
Control45 ± 530 ± 3
Compound Treated85 ± 770 ± 5

Q & A

Q. What are the standard synthetic routes for 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride?

The synthesis typically involves cyclization reactions using fluorinated precursors. For example, spirocyclic amines can be prepared by reacting fluorinated diamines with tetrachlorophosphazenes in tetrahydrofuran (THF) under inert conditions. Triethylamine is often added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC) over 3–5 days. Purification involves filtration to remove triethylammonium chloride salts, followed by solvent evaporation and column chromatography .

Q. Key Synthesis Parameters

ParameterDetails
SolventTetrahydrofuran (THF)
Reaction Time3–5 days
TemperatureRoom temperature (~25°C)
Purification MethodColumn chromatography

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), mass spectrometry (MS), and X-ray crystallography. For spirocyclic compounds, X-ray diffraction is critical to validate the spiro center geometry and fluorine substitution patterns. Crystallographic data are often included in supplementary materials of published studies .

Q. What safety precautions are recommended when handling this compound?

Due to its fluorinated and spirocyclic nature, the compound requires stringent safety measures:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. What challenges exist in optimizing reaction yield for this compound?

Key challenges include:

  • Reaction Monitoring : Fluorinated intermediates may exhibit poor solubility, complicating TLC analysis. Alternative methods like ¹⁹F NMR can track reaction progress .
  • Byproduct Formation : HCl scavengers (e.g., triethylamine) must be optimized to avoid side reactions with fluorinated moieties.
  • Purification : Column chromatography may require gradient elution due to the compound’s hydrophobicity .

Q. How does fluorine substitution influence the compound’s reactivity and stability?

Fluorine atoms induce steric and electronic effects:

  • Steric Hindrance : The tetrafluoro configuration at the spiro center restricts rotational freedom, affecting conformational stability.
  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the nitrogen atom, making the compound prone to nucleophilic attacks. Stability studies in polar solvents (e.g., DMSO) are recommended to assess hydrolysis risks .

Q. What analytical methods are used to study degradation products or impurities?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrolyzed or oxidized derivatives.
  • Ion Chromatography : Detects inorganic fluoride ions released during degradation.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled atmospheres .

Q. Comparative Stability Data

ConditionDegradation PathwayDetection Method
Aqueous (pH 7.4)Hydrolysis of azaspiro ringLC-MS, ¹⁹F NMR
Thermal (>150°C)Decomposition to fluorocarbonsTGA, GC-MS

Methodological Notes

  • Spectral Interpretation : ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment; coupling constants (²J₆F) help confirm spiro geometry .
  • Crystallography : Single-crystal X-ray studies are essential for resolving ambiguities in fluorine positioning .
  • Environmental Impact : While not directly studied, structurally similar fluorinated compounds (e.g., F-53B) are linked to persistence and toxicity, necessitating lifecycle assessments .

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